molecular formula C6H5F3N2O2S B3376188 6-(Trifluoromethyl)pyridine-3-sulfonamide CAS No. 1174171-91-5

6-(Trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B3376188
CAS No.: 1174171-91-5
M. Wt: 226.18
InChI Key: LNGCWLNVGKBMEH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-3-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group

Safety and Hazards

6-(Trifluoromethyl)pyridine-3-sulfonamide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The demand for TFMP derivatives, including 6-(Trifluoromethyl)pyridine-3-sulfonamide, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridine-3-sulfonamide typically involves the introduction of the trifluoromethyl group into the pyridine ring followed by sulfonamide formation. One common method is the reaction of 6-(Trifluoromethyl)pyridine with chlorosulfonic acid, which results in the formation of the sulfonyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can produce various oxidized or reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)pyridine-3-sulfonamide is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific bioactivity .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-2-1-4(3-11-5)14(10,12)13/h1-3H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGCWLNVGKBMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized from N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide (50 mg, 0.15 mmol), cesium carbonate (72 mg, 0.22 mmol), and 3-(4-(bromomethyl)-2,5-difluorophenyl)-1,2,4-oxadiazole (50 mg, 0.18 mmol) according to the procedure described for 4-chloro-N-(2,3-difluoro-4-(oxazol-2-yl)benzyl)-N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)benzenesulfonamide (Example 20) to give N-(2,5-difluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)-N-(1R,2R)-2-(hydroxymethyl)cyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide (28 mg, 35%). 1H NMR (400 MHz, CDCl3) δ ppm 9.08 (d, J=2.01 Hz, 1H), 8.82 (s, 1H), 8.25 (dd, J=8.31, 2.01 Hz, 1H), 7.81 (d, J=8.31 Hz, 1H), 7.74 (dd, J=9.82, 5.54 Hz, 1H), 7.55 (dd, J=10.20, 5.92 Hz, 1H), 4.53 (d, J=15.50 Hz, 1H), 4.47 (d, J=15.60 Hz, 1H), 3.70-3.84 (m, 1H), 3.57 (dd, J=11.71, 2.90 Hz, 1H), 321 (d, J=11.58 Hz, 1H), 1.63-1.81 (m, 3H), 1.43-1.56 (m, 2H), 1.33-1.41 (m, 1H), 1.16-1.31 (m, 2H), 1.05-1.14 (m, 1H). Analytical HPLC R.T=21.66. HRMS [M+H]+ calc'd 533.1282, found 533.1277.
Name
N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
Quantity
50 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
72 mg
Type
reactant
Reaction Step One
Name
3-(4-(bromomethyl)-2,5-difluorophenyl)-1,2,4-oxadiazole
Quantity
50 mg
Type
reactant
Reaction Step One
Name
4-chloro-N-(2,3-difluoro-4-(oxazol-2-yl)benzyl)-N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 2
6-(Trifluoromethyl)pyridine-3-sulfonamide
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6-(Trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 4
6-(Trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 5
6-(Trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 6
6-(Trifluoromethyl)pyridine-3-sulfonamide

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